N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group and a sulfamoyl-modified benzamide moiety. The compound’s structure is characterized by:
- 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioactivity in medicinal chemistry .
- 2,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, which may influence solubility and target binding .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(17-7-5-4-6-8-17)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)20-14-11-18(32-2)15-21(20)33-3/h4-15H,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANNGJBSGKWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring, a sulfamoyl group, and a dimethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 360.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by the introduction of the sulfamoyl group. Key methods include:
- Condensation reactions to form the oxadiazole from appropriate hydrazones.
- Sulfonamide formation through the reaction of amines with sulfonyl chlorides.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB-435 (Melanoma) | 6.82 | Significant growth inhibition observed |
| K-562 (Leukemia) | 18.22 | Moderate sensitivity noted |
| T-47D (Breast) | 34.27 | Effective against breast cancer cells |
| HCT-15 (Colon) | 39.77 | Notable activity in colon cancer cells |
These results indicate that compounds containing oxadiazole rings can effectively inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, this compound has been assessed for antimicrobial activity. Studies have shown that related oxadiazole derivatives exhibit antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The evaluation typically involves:
- Disk diffusion methods to determine inhibition zones.
- Minimum inhibitory concentration (MIC) assays to quantify effectiveness.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with active sites on enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.
- Antimicrobial Effects : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Study 1: Anticancer Screening
A study published in Wiley Online Library reported on various oxadiazole analogues' anticancer activity using the National Cancer Institute's protocols. The study highlighted that certain derivatives demonstrated significant growth inhibition across multiple cancer types, reinforcing the potential of oxadiazoles as anticancer agents .
Study 2: Antimicrobial Evaluation
Research conducted on related compounds indicated effective antibacterial activity against common pathogens. The compounds were tested at concentrations as low as 1 µg/mL and showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Impact of Sulfamoyl Substituents: Lipophilicity: Compounds with bulkier sulfamoyl groups (e.g., bis(prop-2-enyl) in ) exhibit higher lipophilicity (XLogP3 = 3), which may enhance membrane permeability but reduce aqueous solubility. Enzyme Inhibition: The methyl(phenyl)sulfamoyl group in the target compound is structurally analogous to benzyl(methyl) in LMM5, which shows antifungal activity via thioredoxin reductase inhibition .
Role of Oxadiazole Substituents: Antifungal Activity: LMM5 and LMM11, bearing (4-methoxyphenyl)methyl and furan-2-yl groups, respectively, demonstrate efficacy against C. albicans . The 2,4-dimethoxyphenyl group in the target compound may offer enhanced π-π stacking interactions with fungal enzyme active sites. Electron-Donating Effects: Methoxy groups in 2,4-dimethoxyphenyl (target compound) improve solubility and electronic interactions compared to non-polar substituents like furan or alkyl chains .
Synthetic Accessibility :
- Analogs such as LMM5 and LMM11 were commercially sourced, indicating established synthetic routes for 1,3,4-oxadiazole derivatives . Modifications to the sulfamoyl group (e.g., diethyl, dipropyl) are feasible via nucleophilic substitution or coupling reactions .
Q & A
Q. Methodological Answer :
- Solvent Optimization : Replace dichloromethane with DMF for better solubility of intermediates, increasing coupling efficiency .
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing reaction time from 12 to 6 hours .
- Temperature Control : Use microwave-assisted synthesis for oxadiazole cyclization (120°C, 30 min) to improve yield by 15–20% .
- In-line Monitoring : Implement FTIR or HPLC to track reaction progress and terminate steps at optimal conversion points .
Note : Pilot-scale trials show continuous flow reactors enhance reproducibility by minimizing exothermic side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulfamoyl NH (δ 10.2 ppm) .
- ¹³C NMR : Confirm oxadiazole C=N (δ 160–165 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 521.5 (calc. 521.18) .
Advanced: How to resolve contradictions in reported biological activities of similar oxadiazole derivatives?
Q. Methodological Answer :
- Structural Comparison : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., oxadiazole ring planarity) affecting target binding .
- In Vitro Validation : Conduct parallel assays under standardized conditions (e.g., MIC against Candida albicans ATCC 10231) to isolate compound-specific effects .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with Cl or NO₂) to pinpoint functional group contributions .
Example : In a study, replacing the 4-methoxyphenyl group with a 5-chlorothiophene increased antifungal activity by 40% .
Advanced: What strategies are recommended for evaluating SAR against microbial targets?
Q. Methodological Answer :
Computational Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Key residues (e.g., Phe228) may hydrogen-bond with the sulfamoyl group .
Site-Directed Mutagenesis : Engineer C. albicans strains with CYP51 mutations (e.g., Y132H) to assess resistance mechanisms .
Analog Synthesis : Prepare derivatives with varied substituents (e.g., morpholinosulfonyl instead of methylsulfamoyl) and test IC₅₀ values .
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) with 0.02% Pluronic F-127 to avoid aggregation .
- Stability Monitoring : Use LC-MS every 3 months to detect hydrolysis of the oxadiazole ring (retention time shift >5% indicates degradation) .
Advanced: How to design a robust assay for evaluating anticancer activity?
Q. Methodological Answer :
- Cell Lines : Test against NCI-60 panels (e.g., MCF-7, A549) with cisplatin as a positive control .
- Mechanistic Studies :
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
- Cell Cycle : PI staining and FACS analysis for G1/S arrest .
- Target Identification : Use thermal proteome profiling (TPP) to identify binding partners (e.g., tubulin or topoisomerase II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
